3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride is a chemical compound with the molecular formula C₃H₆F₃NO·HCl and a molecular weight of approximately 165.54 g/mol. This compound is characterized by the presence of three fluorine atoms, an amino group, and a hydroxyl group, making it a trifluorinated amino alcohol. Its structure includes a propanol backbone with a trifluoromethyl group at the first carbon and an amino group at the third carbon. The compound appears as a white crystalline solid and has a melting point ranging from 154°C to 155°C .
The presence of fluorine atoms enhances its reactivity compared to non-fluorinated analogs due to the electronegative nature of fluorine, which can stabilize certain reaction intermediates .
The synthesis of 3-amino-1,1,1-trifluoropropan-2-ol hydrochloride typically involves:
These methods leverage standard organic synthesis techniques to yield the desired compound efficiently .
3-Amino-1,1,1-trifluoropropan-2-ol hydrochloride finds applications primarily in:
Its potential utility in medicinal chemistry stems from the unique properties imparted by the trifluoromethyl group .
Several compounds share structural similarities with 3-amino-1,1,1-trifluoropropan-2-ol hydrochloride. These include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Hydroxy-3,3,3-trifluoropropylamine | C₃H₇F₃NO | Hydroxyl group on second carbon |
1-Amino-3,3,3-trifluoro-2-propanol | C₃H₇F₃NO | Amino group on first carbon |
2-Amino-2-methylpropanol | C₄H₉NO | No fluorine; branched structure |
Uniqueness: The trifluoromethyl group in 3-amino-1,1,1-trifluoropropan-2-ol hydrochloride distinguishes it from similar compounds by enhancing lipophilicity and altering reactivity patterns compared to non-fluorinated counterparts. This property may contribute to its potential applications in medicinal chemistry and material science .
Irritant